

Confirmation of Nikkomycin Z Target Specificity on Fungal Chitin Synthase: A Comparative Guide

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Compound of Interest

Compound Name: Nikkomycin Z

Cat. No.: B1678879

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This guide provides an objective comparison of **Nikkomycin Z**'s performance in targeting fungal chitin synthase, supported by experimental data. It delves into its mechanism of action, compares it with alternative inhibitors, and provides detailed experimental protocols for validation.

Introduction

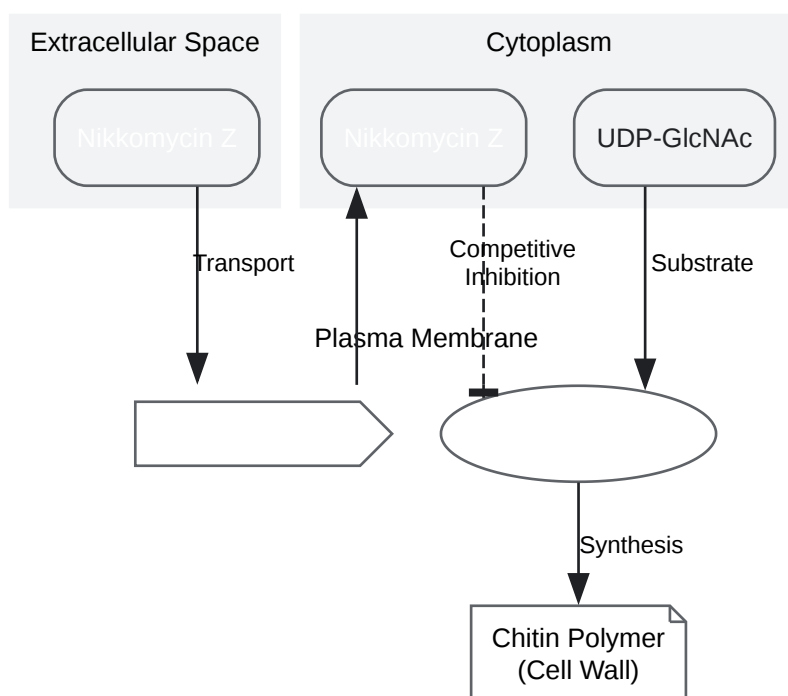
Nikkomycin Z is a naturally occurring nucleoside-peptide antibiotic produced by *Streptomyces tendae* that has garnered significant interest as a potential antifungal agent.^{[1][2][3]} Its primary mechanism of action is the competitive inhibition of chitin synthase, an essential enzyme responsible for the synthesis of chitin, a critical component of the fungal cell wall.^{[4][5][6]} Since chitin is absent in mammals, chitin synthase represents a highly selective target for antifungal therapy, promising a high therapeutic index and low host toxicity.^{[6][7][8]} This guide explores the target specificity of **Nikkomycin Z** and compares its efficacy with other cell wall-active antifungal agents.

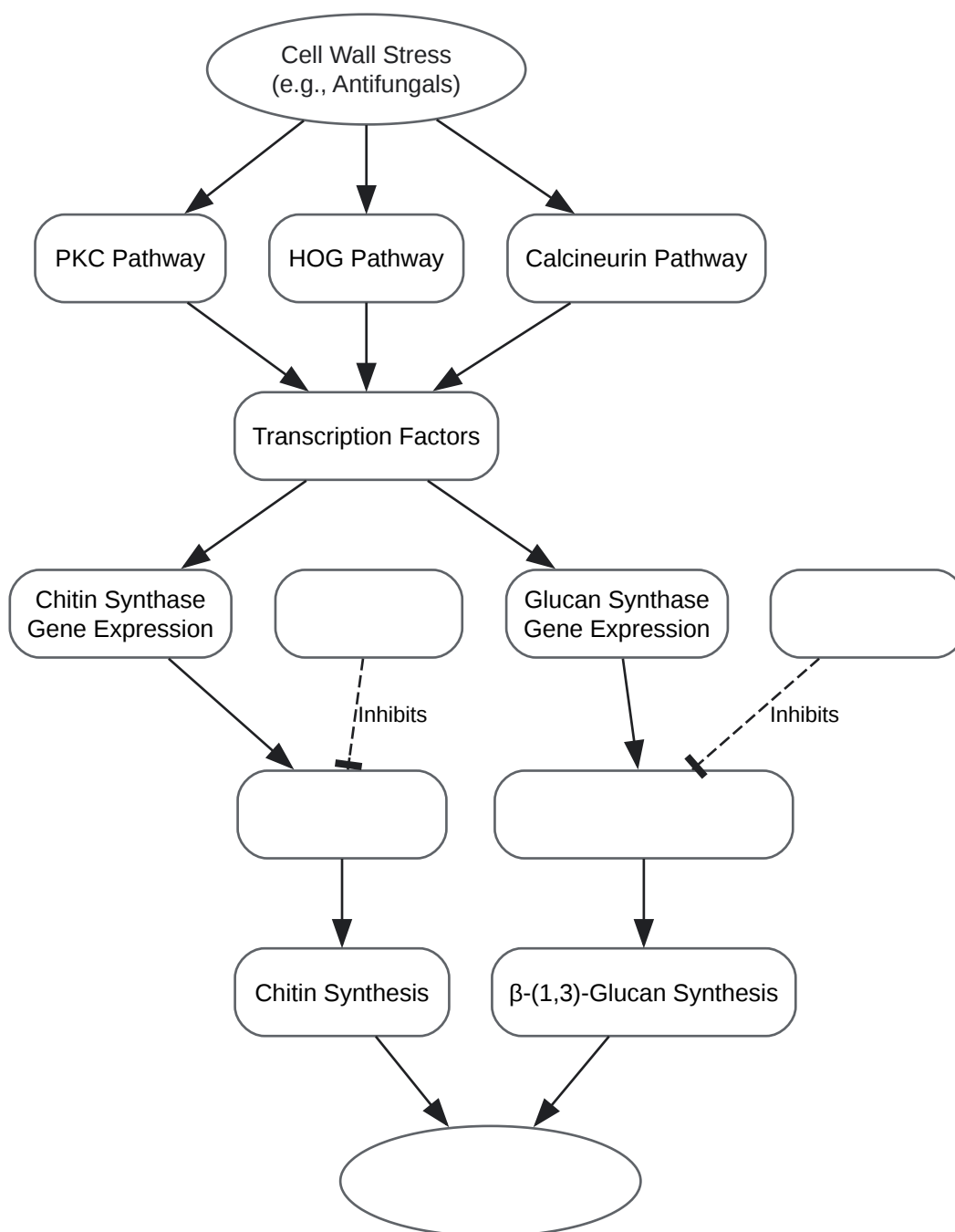
Mechanism of Action of Nikkomycin Z

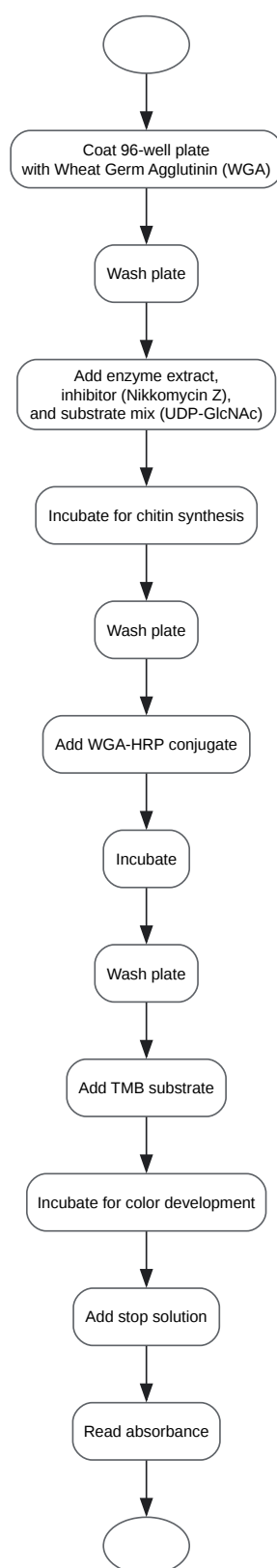
Nikkomycin Z exerts its antifungal effect by acting as a competitive inhibitor of chitin synthase.^{[4][9]} Its structure mimics that of the natural substrate, uridine diphosphate-N-

acetylglucosamine (UDP-GlcNAc), allowing it to bind to the active site of the enzyme, thereby blocking chitin polymerization.^{[4][10]} The inhibition of chitin synthesis leads to a weakened cell wall, ultimately causing osmotic lysis and fungal cell death.^{[1][4]}

The effectiveness of **Nikkomycin Z** is dependent on its transport into the fungal cell, which is mediated by di- and tripeptide permeases.^{[4][9]} Consequently, the susceptibility of a fungal species to **Nikkomycin Z** is influenced by the efficiency of this uptake system.^{[4][9]}







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